![molecular formula C11H21N3O3 B14259695 Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]- CAS No. 189177-48-8](/img/structure/B14259695.png)
Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is a chemical compound with the molecular formula C11H21N3O3 It is known for its unique structure, which includes both amide and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- typically involves a multi-step reaction process. One common method starts with the reaction of diethylene glycol with an oxidizing agent to produce diglycolic acid. This is followed by dehydration to form diglycolic anhydride. The anhydride then reacts with a diamine to yield the desired pentanediamide compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The purification process may involve techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted amides or amines .
Aplicaciones Científicas De Investigación
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- involves its ability to form coordination bonds with metal ions due to the strong electron-donating abilities of the nitrogen and oxygen atoms. This allows it to act as a chelating agent, binding to metal ions and facilitating their extraction or transport. The coordination sites may be inclined toward one side during the extraction process, enhancing its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-dimethyl-N,N’-dihexyl-3-oxapentanediamide (DMDHOPDA)
- N,N’-dihexyl-3-thiopentanediamide (DHTPDA)
- N,N’-dihexyl-3-oxapentanediamide (DHOPDA)
Uniqueness
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is unique due to its specific structure, which includes both amide and amine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds .
Propiedades
Número CAS |
189177-48-8 |
|---|---|
Fórmula molecular |
C11H21N3O3 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[3-(methylamino)-3-oxopropyl]pentanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)7-8-13-10(16)5-4-6-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clave InChI |
JDSXPJYVRPRDKO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCNC(=O)CCCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


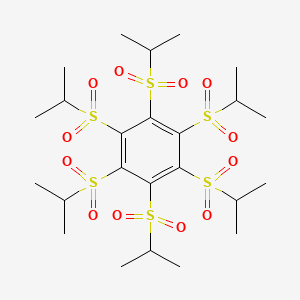
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)

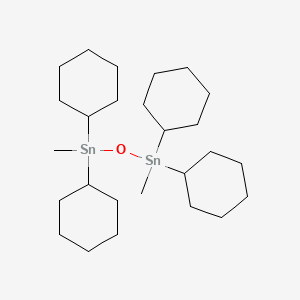
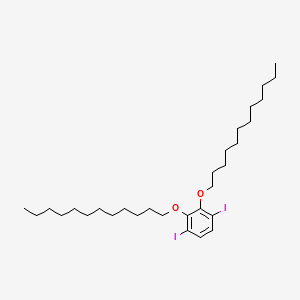
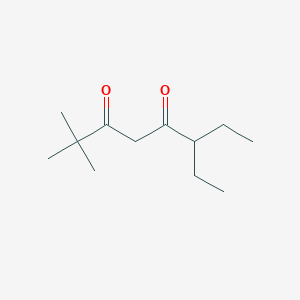
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)

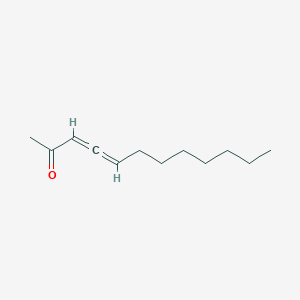
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
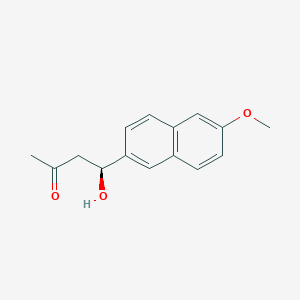
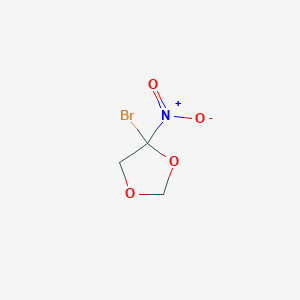
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
